N-(2-furylmethyl)-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furylmethyl group, a methoxy group, a methylphenyl group, and a dihydropyridazine group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the compound’s structure and the arrangement of its atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the furylmethyl group might participate in electrophilic substitution reactions, while the dihydropyridazine group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The compound has been studied for its synthesis methods and antimicrobial properties. For example, research involving the synthesis of related dihydropyridine derivatives highlights the creation of compounds with potential antimicrobial efficacy. These studies detail the chemical reactions and processes necessary to produce such compounds, indicating a broader interest in exploring dihydropyridine derivatives for their biological activities (Farag M. A. Altalbawy, 2013).
Characterization and Cytotoxicity
Research has also been directed toward characterizing the chemical structure of related compounds and evaluating their cytotoxicity against various cancer cell lines. This includes synthesizing and testing derivatives for their ability to inhibit cancer cell growth, providing insights into the potential therapeutic applications of these compounds (Ashraf S. Hassan et al., 2014).
Kinase Inhibition for Antitumor Activity
Further studies have investigated the potential of similar compounds as kinase inhibitors with antitumor activities. This research focuses on the design and synthesis of novel derivatives, assessing their effectiveness in inhibiting specific kinases implicated in cancer progression and their cytotoxic effects on various cancer cell lines (Ju Liu et al., 2020).
Application in Synthesis of Thieno[3,4-b]furan Derivatives
Additionally, the compound and its derivatives have been utilized in the synthesis of complex organic structures, such as Thieno[3,4-b]furan derivatives. These studies not only explore the synthetic routes but also highlight the potential of these compounds in various scientific and industrial applications, demonstrating the versatility and utility of dihydropyridazine derivatives in organic chemistry (J. Buttery et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methoxy-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-5-7-13(8-6-12)21-16(24-2)10-15(22)17(20-21)18(23)19-11-14-4-3-9-25-14/h3-10H,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXXJHHFOBNFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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